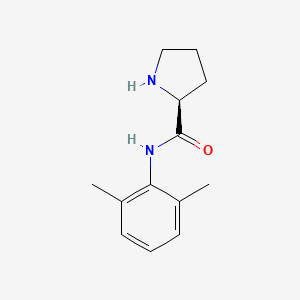
(2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 2,6-dimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction may be conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.
Applications De Recherche Scientifique
Chemistry: (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide
- (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxylic acid
- (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxylate
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a 2,6-dimethylphenyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the amide group also contributes to its reactivity and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-5-3-6-10(2)12(9)15-13(16)11-7-4-8-14-11/h3,5-6,11,14H,4,7-8H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
ZPLMCERXQHDONG-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
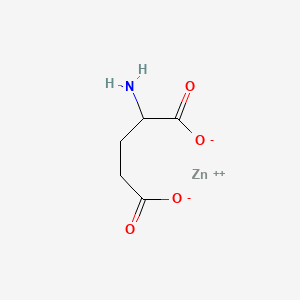
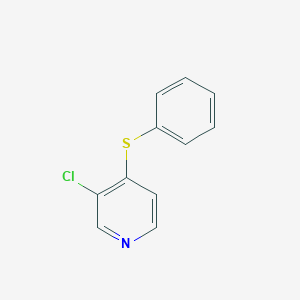
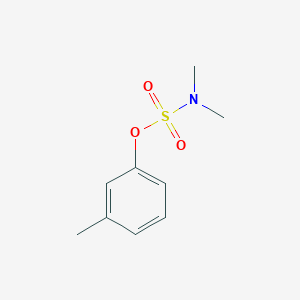
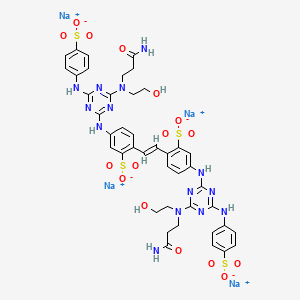
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
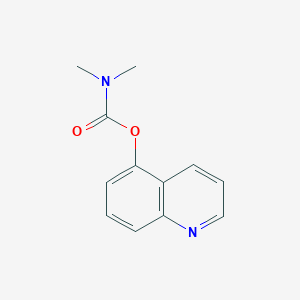

![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
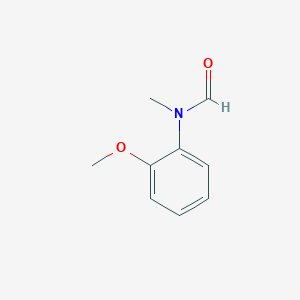
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)

![3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14128760.png)
